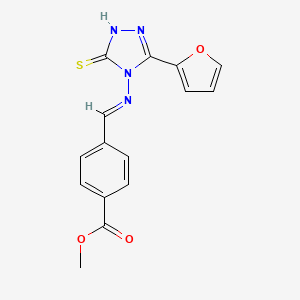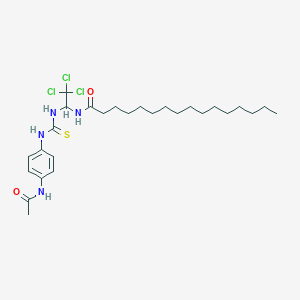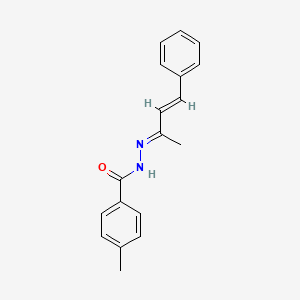![molecular formula C17H10Cl3FN4O B11977373 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11977373.png)
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-CL-6-F-BENZYLIDENE)-3-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-CL-6-F-BENZYLIDENE)-3-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-CL-6-F-BENZYLIDENE)-3-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could produce a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Could be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N’-(2-CL-6-F-BENZYLIDENE)-3-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These could include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound might interact with DNA, influencing gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(2-CL-6-F-BENZYLIDENE)-3-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: Unique due to its specific substituents and structure.
Other Pyrazole Derivatives: Compounds with similar core structures but different substituents, such as N’-(2-CL-6-F-BENZYLIDENE)-3-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE.
Uniqueness
The uniqueness of N’-(2-CL-6-F-BENZYLIDENE)-3-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H10Cl3FN4O |
|---|---|
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H10Cl3FN4O/c18-9-4-5-10(13(20)6-9)15-7-16(24-23-15)17(26)25-22-8-11-12(19)2-1-3-14(11)21/h1-8H,(H,23,24)(H,25,26)/b22-8+ |
Clé InChI |
LVQLNGAGTKHVGU-GZIVZEMBSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)F |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977306.png)
![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11977311.png)
![(3Z)-1-benzyl-5-bromo-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11977312.png)

![3-(4-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11977318.png)
![(Z)-2-(1,3-benzothiazol-2-yl)-1-{2,4-bis[(2,2-dimethylpropanoyl)oxy]-5-ethylphenyl}ethenyl pivalate](/img/structure/B11977322.png)


![methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11977334.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977348.png)
![5-(1,3-Benzodioxol-5-yl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11977358.png)

